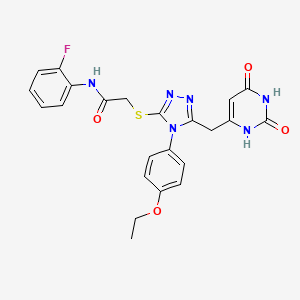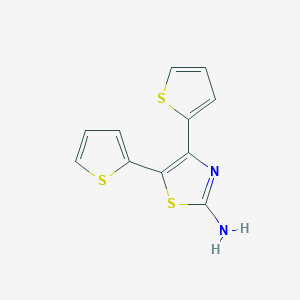![molecular formula C11H16N2O B2737179 N-[1-(1-Methylpyrrol-2-yl)propan-2-yl]prop-2-enamide CAS No. 2305491-25-0](/img/structure/B2737179.png)
N-[1-(1-Methylpyrrol-2-yl)propan-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-Methylpyrrol-2-yl)propan-2-yl]prop-2-enamide, also known as NMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NMP is a derivative of pyrrole, a heterocyclic organic compound that is widely used in the pharmaceutical industry. In
Applications De Recherche Scientifique
Fmoc Solid Phase Synthesis of Polyamides
Research by Wurtz et al. (2001) demonstrates an optimized machine-assisted Fmoc solid phase synthesis of polyamides containing N-methylpyrrole (Py) and N-methylimidazole (Im) amino acids. These synthetic ligands exhibit an affinity and specificity for DNA, paralleling many naturally occurring DNA-binding proteins. The study achieved high stepwise coupling yields, facilitating the preparation of polyamides in significant quantities, which could advance the development of minor groove binding polyamides for gene regulation and therapeutic interventions (Wurtz, Turner, Baird, & Dervan, 2001).
Synthesis and Biological Properties of DNA-Alkylating Polyamides
Bando and Sugiyama (2006) explored the synthesis of sequence-specific alkylating Py-Im polyamide conjugates, which selectively alkylate predetermined DNA sequences. These compounds exhibit gene-silencing activities and show promise against human cancer cell lines and xenografts. This research highlights the potential of Py-Im polyamides as tools for targeted gene therapy and the treatment of genetic disorders (Bando & Sugiyama, 2006).
Fluorescence-Conjugated Pyrrole/Imidazole Polyamides
Han, Sugiyama, and Harada (2016) reported on the conjugation of Py-Im polyamides with fluorophores, yielding compounds useful for detecting specific DNA sequences. The study observed Förster resonance energy transfer between Cy3- and Cy5-conjugated Py-Im polyamides on the nucleosome, suggesting potential applications in characterizing protein-DNA complexes and advancing our understanding of gene regulation mechanisms (Han, Sugiyama, & Harada, 2016).
Binding of Hairpin Pyrrole and Imidazole Polyamides to DNA
Han et al. (2012) investigated the binding behavior of hairpin eight-ring Py–Im polyamides to DNA, revealing insights into the structural aspects that influence DNA binding. The study found that the association rate of Py–Im polyamides with their target DNA decreased with the number of Im rings, offering a deeper understanding of the interaction between these synthetic ligands and DNA. This knowledge aids in the design of more effective Py–Im polyamides for specific DNA targeting (Han et al., 2012).
Propriétés
IUPAC Name |
N-[1-(1-methylpyrrol-2-yl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-4-11(14)12-9(2)8-10-6-5-7-13(10)3/h4-7,9H,1,8H2,2-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIAAGZFUMJOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CN1C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[3,9-dimethyl-7-(2-methylprop-2-enyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2737101.png)
![N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2737102.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2737104.png)
![6-Chloro-N-[2-(cyclopropylmethoxy)ethyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2737105.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2737109.png)
![ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2737110.png)

oxo-lambda~4~-sulfane](/img/structure/B2737113.png)
![Tert-butyl 5-azaspiro[3.5]nonan-2-ylcarbamate](/img/structure/B2737116.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2737117.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2737118.png)
